6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol

Medicinal Chemistry Organic Synthesis Physicochemical Property Analysis

Sourcing a reliable, high-purity intermediate for menin-MLL inhibitor programs can be challenging due to inconsistent fluorinated building block supply. 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol (CAS 2055107-42-9) directly addresses this bottleneck. - Serves as the direct precursor to the 4-substituted thieno[2,3-d]pyrimidine core in MI-2-2 and related probe molecules. - The 2,2,2-trifluoroethyl group at the 6-position is essential for target binding; non-fluorinated analogs are not viable substitutes. - Reactive 2,4-diol handles enable efficient downstream alkylation or halogenation without protecting-group manipulation. - Available at ≥98% purity with documented kg-scale synthesis capability, supporting seamless scale-up from medicinal chemistry to process R&D.

Molecular Formula C8H5F3N2O2S
Molecular Weight 250.20 g/mol
CAS No. 2055107-42-9
Cat. No. B6308631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol
CAS2055107-42-9
Molecular FormulaC8H5F3N2O2S
Molecular Weight250.20 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1C(=O)NC(=O)N2)CC(F)(F)F
InChIInChI=1S/C8H5F3N2O2S/c9-8(10,11)2-3-1-4-5(14)12-7(15)13-6(4)16-3/h1H,2H2,(H2,12,13,14,15)
InChIKeyLGVZFUJFUVQTBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol (CAS 2055107-42-9) – Core Chemical Properties and Compound Identity


6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol (CAS 2055107-42-9) is a fluorinated heterocyclic compound with a molecular formula of C8H5F3N2O2S and a molecular weight of 250.20 g/mol [1]. It features a fused thieno[2,3-d]pyrimidine core with hydroxyl groups at the 2- and 4-positions and a 2,2,2-trifluoroethyl substituent at the 6-position . The compound is recognized by the FDA Global Substance Registration System (GSRS) with a Unique Ingredient Identifier (UNII) of XP7BM4KVY7 [1].

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol – Procurement Rationale: Why In-Class Analogs Cannot Be Interchanged


Direct substitution of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol with non-fluorinated thienopyrimidine-2,4-diol analogs is not scientifically valid. The introduction of the 2,2,2-trifluoroethyl group at the 6-position fundamentally alters the molecule's physicochemical profile, specifically increasing lipophilicity and metabolic stability [1]. This modification is critical for the compound's utility as an intermediate in the synthesis of more complex molecules, such as the menin-MLL interaction inhibitor MI-2-2, where the trifluoroethyl group is essential for target binding affinity and cellular activity . Using an unsubstituted thieno[2,3-d]pyrimidine-2,4-diol scaffold would preclude the downstream synthesis of these specific fluorinated drug candidates, making the procurement of this exact compound a non-negotiable requirement for related research programs.

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol – Quantitative Evidence of Differentiation for Scientific and Industrial Use


Unique Structural Identity: Quantified Physicochemical Differentiation from the Unsubstituted Core Scaffold

The compound's differentiation begins with its unique molecular structure. The presence of the 6-(2,2,2-trifluoroethyl) group results in a significant increase in molecular weight and predicted lipophilicity compared to the parent thieno[2,3-d]pyrimidine-2,4-diol scaffold (CAS 18740-38-0). The target compound has a molecular weight of 250.20 g/mol, which is 82.02 g/mol higher than the unsubstituted core (168.18 g/mol) [1]. The trifluoroethyl group contributes to a calculated increase in lipophilicity, a key property for membrane permeability in drug design [2].

Medicinal Chemistry Organic Synthesis Physicochemical Property Analysis

Synthetic Utility as a Key Intermediate: Quantified Purity Specifications from Global Suppliers

The compound's primary value proposition is its role as a key intermediate in the synthesis of potent biological probes and potential therapeutics, such as the menin-MLL interaction inhibitor MI-2-2 (PubChem CID 72201086) [1]. Suppliers like AKSci specify a minimum purity of 95% for this compound . MolCore offers a higher specification with a purity of NLT (Not Less Than) 98% and notes that their product is compliant with ISO certification systems for global pharmaceutical R&D and quality control needs .

Process Chemistry API Synthesis Quality Control

Pharmacological Relevance: Impact on Potency in a Downstream Menin-MLL Inhibitor

The 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine scaffold is a crucial structural component of the potent menin-MLL interaction inhibitor, MI-2-2. MI-2-2 demonstrates a binding affinity (KD) of 22 nM for the menin protein . The compound effectively inhibits the proliferation of MLL translocation-harboring human leukemia cell lines by over 95% at a concentration of 6 µM in 12-day cultures .

Cancer Research Chemical Biology Targeted Therapy

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol – Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Fluorinated Kinase or Protein-Protein Interaction Inhibitors

This compound is an essential building block for synthesizing 4-substituted thieno[2,3-d]pyrimidine derivatives. Its primary application is in the synthesis of advanced intermediates and lead compounds, such as the menin-MLL inhibitor MI-2-2, where the 6-(2,2,2-trifluoroethyl) group is critical for target binding and cellular activity .

Chemical Biology: Generation of Functionalized Probes for Target Identification

The hydroxyl groups at the 2- and 4-positions offer convenient synthetic handles for further derivatization, such as alkylation or conversion to halides. The fluorinated moiety can serve as a 19F NMR probe or influence the molecule's metabolic profile, making it a valuable starting material for designing chemical biology tools to study protein-protein interactions or enzyme function [1].

Process Research & Development: Scalable Synthesis of Advanced Pharmaceutical Intermediates

The commercial availability of this compound in high purity (≥95% to ≥98%) from multiple vendors, along with its documented use in the synthesis of biologically active molecules, makes it a viable starting material for process chemistry scale-up. Procurement of this specific compound ensures the fidelity of the synthetic route and the reproducibility of downstream processes in a GMP or R&D environment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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